

Application Note & Protocol: In Vitro Assessment of Apoptosis Inhibition by Omigapil Maleate

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Audience: Researchers, scientists, and drug development professionals.

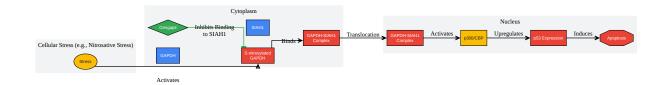
Introduction

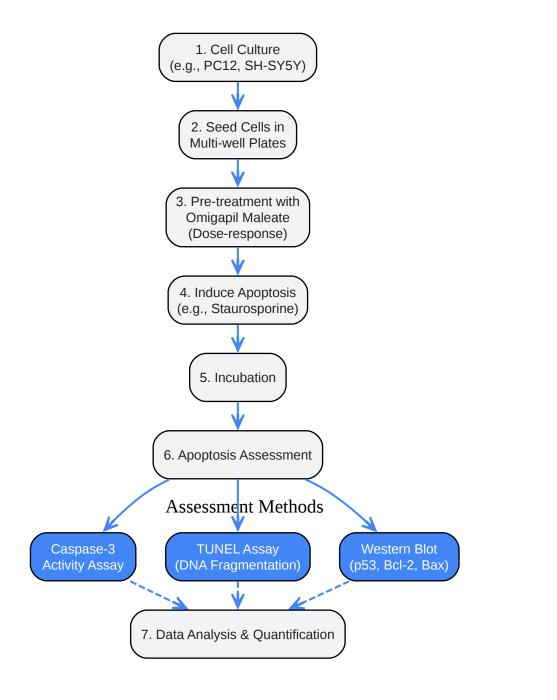
Omigapil is a small molecule that has demonstrated neuroprotective and cell-rescuing effects in various models of apoptotic cell death.[1] Its primary mechanism of action involves the inhibition of the glyceraldehyde 3-phosphate dehydrogenase (GAPDH)—SIAH1-mediated apoptotic pathway.[1][2] Under conditions of cellular stress, GAPDH can be S-nitrosylated and translocated to the nucleus, where it binds to the E3 ubiquitin ligase SIAH1. This complex enhances the activity of acetyltransferases, leading to the expression of pro-apoptotic genes such as p53.[1] Omigapil binds to GAPDH, preventing its nuclear translocation and thereby blocking this pro-apoptotic signaling cascade.[1][2][3] This application note provides detailed protocols for in vitro assays to quantify the apoptosis-inhibiting activity of **Omigapil maleate**.

Signaling Pathway of Omigapil-Mediated Apoptosis Inhibition

The following diagram illustrates the signaling cascade targeted by Omigapil.









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References

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